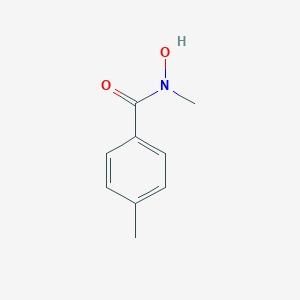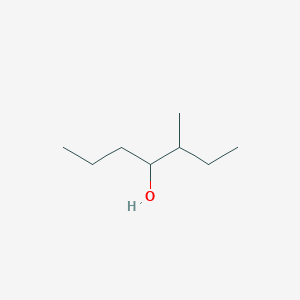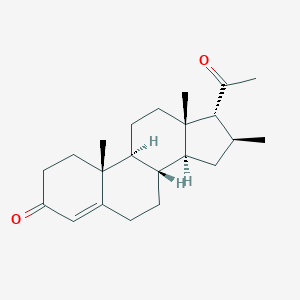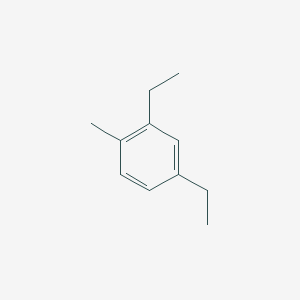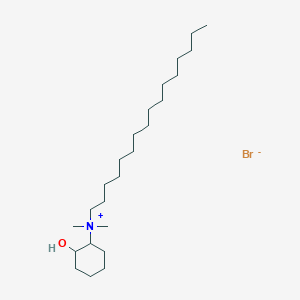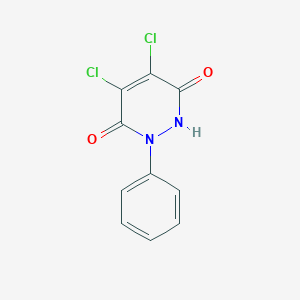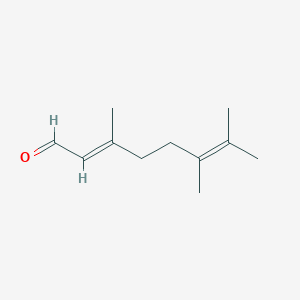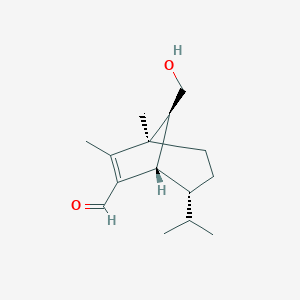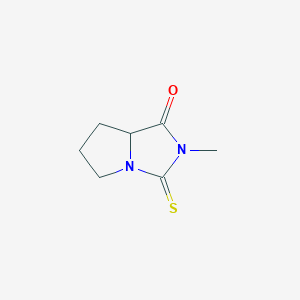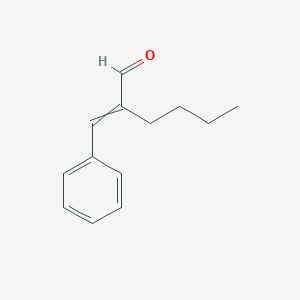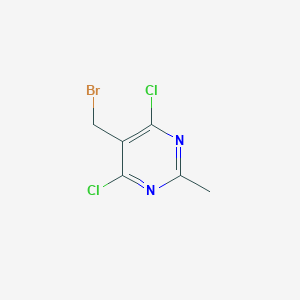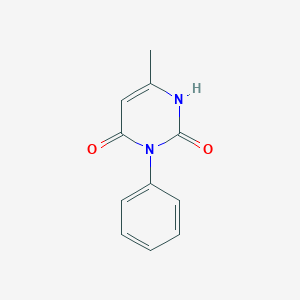
6-Methyl-3-phenyluracil
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Methyl-3-phenyluracil (MPU) is a chemical compound that belongs to the class of uracil derivatives. It has gained significant attention in the field of scientific research due to its potential applications in various fields, including medicine, agriculture, and material science. MPU is a crystalline powder that is soluble in water, ethanol, and other organic solvents.
科学研究应用
6-Methyl-3-phenyluracil has been extensively studied for its potential applications in various fields of scientific research. One of the most significant applications of 6-Methyl-3-phenyluracil is in the field of medicine. It has been found to possess anti-inflammatory, analgesic, and antipyretic properties, making it a potential candidate for the treatment of various inflammatory diseases such as rheumatoid arthritis, osteoarthritis, and gout.
6-Methyl-3-phenyluracil has also been studied for its potential use in the field of agriculture. It has been found to possess herbicidal properties, making it a potential candidate for the development of new herbicides. Additionally, 6-Methyl-3-phenyluracil has been found to be effective in controlling the growth of certain types of algae, making it a potential candidate for the development of algaecides.
作用机制
The exact mechanism of action of 6-Methyl-3-phenyluracil is not fully understood. However, it is believed to work by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Prostaglandins are known to play a key role in the inflammatory response, and inhibiting their production can help reduce inflammation and pain.
生化和生理效应
6-Methyl-3-phenyluracil has been found to have several biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α). Additionally, 6-Methyl-3-phenyluracil has been found to inhibit the production of nitric oxide (NO), which is known to play a role in the inflammatory response.
实验室实验的优点和局限性
One of the main advantages of using 6-Methyl-3-phenyluracil in lab experiments is its relatively low cost and ease of synthesis. Additionally, 6-Methyl-3-phenyluracil has been found to be relatively stable, making it a good candidate for long-term experiments. However, one of the main limitations of using 6-Methyl-3-phenyluracil in lab experiments is its low solubility in water, which can make it difficult to work with in certain experiments.
未来方向
There are several potential future directions for research on 6-Methyl-3-phenyluracil. One potential direction is to further explore its potential applications in the field of medicine. Specifically, more research is needed to determine its efficacy in treating various inflammatory diseases and to identify any potential side effects.
Another potential direction is to explore its potential applications in the field of material science. 6-Methyl-3-phenyluracil has been found to possess certain properties that make it a potential candidate for the development of new materials, such as its ability to form hydrogen bonds and its high melting point.
Finally, more research is needed to fully understand the mechanism of action of 6-Methyl-3-phenyluracil and to identify any potential interactions with other drugs or compounds. This information could help to further optimize its use in various fields of scientific research.
Conclusion:
In conclusion, 6-Methyl-3-phenyluracil is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. Its low cost and ease of synthesis make it a popular choice for lab experiments, while its anti-inflammatory and analgesic properties make it a potential candidate for the treatment of various inflammatory diseases. However, more research is needed to fully understand its mechanism of action and to identify any potential side effects or interactions with other drugs or compounds.
合成方法
The synthesis of 6-Methyl-3-phenyluracil involves the reaction between 5-phenyl-1,2,3,4-tetrazole and ethyl acetoacetate in the presence of potassium hydroxide. The resulting product is then treated with hydrochloric acid to obtain 6-Methyl-3-phenyluracil. This method is relatively simple and cost-effective, making it a popular choice for synthesizing 6-Methyl-3-phenyluracil in the laboratory.
属性
CAS 编号 |
1804-04-2 |
|---|---|
产品名称 |
6-Methyl-3-phenyluracil |
分子式 |
C11H10N2O2 |
分子量 |
202.21 g/mol |
IUPAC 名称 |
6-methyl-3-phenyl-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C11H10N2O2/c1-8-7-10(14)13(11(15)12-8)9-5-3-2-4-6-9/h2-7H,1H3,(H,12,15) |
InChI 键 |
UOSBFFLSIMXMEM-UHFFFAOYSA-N |
SMILES |
CC1=CC(=O)N(C(=O)N1)C2=CC=CC=C2 |
规范 SMILES |
CC1=CC(=O)N(C(=O)N1)C2=CC=CC=C2 |
其他 CAS 编号 |
1804-04-2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-Chloro-6-(trifluoromethyl)-1h-pyrazolo[3,4-d]pyrimidine](/img/structure/B155016.png)
